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molecular formula C11H8ClN3 B8441808 4-(5-chloro-1-methyl-1H-imidazol-4-yl)benzonitrile

4-(5-chloro-1-methyl-1H-imidazol-4-yl)benzonitrile

Cat. No. B8441808
M. Wt: 217.65 g/mol
InChI Key: MYZRNIPXOYBNGI-UHFFFAOYSA-N
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Patent
US08455528B2

Procedure details

To 4-(1-methyl-1H-imidazol-4-yl)benzonitrile (Step 2, 1.05 g, 5.73 mmol) in methylene chloride (15 mL) was added NCS (765 mg, 5.73 mmol) and 3 drops of TFA. After stirring at 50° C. for 3 hrs, the reaction was diluted with 20 mL of methylene chloride and quenched with aq NaHCO3. The organic layer was washed with water, brine, dried over MgSO4, filtered, and concentrated to give 4-(5-chloro-1-methyl-1H-imidazol-4-yl)benzonitrile. LCMS: [M+1]=218.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[N:4]=[CH:3]1.C1C(=O)N([Cl:22])C(=O)C1>C(Cl)Cl.C(O)(C(F)(F)F)=O>[Cl:22][C:6]1[N:2]([CH3:1])[CH:3]=[N:4][C:5]=1[C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
CN1C=NC(=C1)C1=CC=C(C#N)C=C1
Name
Quantity
765 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at 50° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with aq NaHCO3
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(N=CN1C)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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